molecular formula C19H24N4OS B7751882 4-(4-TERT-BUTYLPHENYL)-6-[(3-HYDROXYPROPYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

4-(4-TERT-BUTYLPHENYL)-6-[(3-HYDROXYPROPYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

Cat. No.: B7751882
M. Wt: 356.5 g/mol
InChI Key: IHRZSGKBEOIWCR-UHFFFAOYSA-N
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Description

4-(4-TERT-BUTYLPHENYL)-6-[(3-HYDROXYPROPYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is a complex organic compound with a unique structure that includes a tert-butylphenyl group, a hydroxypropylamino group, and a methylsulfanyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-TERT-BUTYLPHENYL)-6-[(3-HYDROXYPROPYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include the following steps:

    Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-butylphenyl group: This step may involve a Friedel-Crafts alkylation reaction.

    Attachment of the hydroxypropylamino group: This can be done through a nucleophilic substitution reaction.

    Incorporation of the methylsulfanyl group: This step may involve a thiolation reaction.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

4-(4-TERT-BUTYLPHENYL)-6-[(3-HYDROXYPROPYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxypropylamino group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropylamino group may yield aldehydes or ketones, while substitution of the methylsulfanyl group may result in the formation of various substituted pyrimidines.

Scientific Research Applications

4-(4-TERT-BUTYLPHENYL)-6-[(3-HYDROXYPROPYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving pyrimidine derivatives.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-TERT-BUTYLPHENYL)-6-[(3-HYDROXYPROPYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with various substituents. Examples include:

  • 4-(4-TERT-BUTYLPHENYL)-6-AMINO-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE
  • 4-(4-TERT-BUTYLPHENYL)-6-[(2-HYDROXYETHYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

Uniqueness

The uniqueness of 4-(4-TERT-BUTYLPHENYL)-6-[(3-HYDROXYPROPYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(4-tert-butylphenyl)-6-(3-hydroxypropylamino)-2-methylsulfanylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4OS/c1-19(2,3)14-8-6-13(7-9-14)16-15(12-20)17(21-10-5-11-24)23-18(22-16)25-4/h6-9,24H,5,10-11H2,1-4H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRZSGKBEOIWCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)NCCCO)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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